molecular formula C26H20ClN3O5 B289275 N-[4-chloro-2-[[2-[(2-methoxyphenyl)carbamoyl]phenyl]carbamoyl]phenyl]furan-2-carboxamide

N-[4-chloro-2-[[2-[(2-methoxyphenyl)carbamoyl]phenyl]carbamoyl]phenyl]furan-2-carboxamide

Cat. No. B289275
M. Wt: 489.9 g/mol
InChI Key: FPIQHUMBYFWHFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-chloro-2-[[2-[(2-methoxyphenyl)carbamoyl]phenyl]carbamoyl]phenyl]furan-2-carboxamide, also known as CFTR inhibitor-172, is a chemical compound that has been extensively studied for its potential use in treating cystic fibrosis.

Mechanism of Action

N-[4-chloro-2-[[2-[(2-methoxyphenyl)carbamoyl]phenyl]carbamoyl]phenyl]furan-2-carboxamide inhibitor-172 works by binding to a specific site on the N-[4-chloro-2-[[2-[(2-methoxyphenyl)carbamoyl]phenyl]carbamoyl]phenyl]furan-2-carboxamide protein, known as the regulatory domain. This binding prevents the opening of the chloride ion channel, which leads to an increase in the concentration of chloride ions inside the cell. This increase in chloride ion concentration leads to an increase in the secretion of water into the airway, which helps to hydrate the mucus and improve lung function.
Biochemical and Physiological Effects:
N-[4-chloro-2-[[2-[(2-methoxyphenyl)carbamoyl]phenyl]carbamoyl]phenyl]furan-2-carboxamide inhibitor-172 has been shown to improve the function of N-[4-chloro-2-[[2-[(2-methoxyphenyl)carbamoyl]phenyl]carbamoyl]phenyl]furan-2-carboxamide in cells with mutant N-[4-chloro-2-[[2-[(2-methoxyphenyl)carbamoyl]phenyl]carbamoyl]phenyl]furan-2-carboxamide proteins. This improvement in function leads to an increase in the secretion of water into the airway, which helps to hydrate the mucus and improve lung function. N-[4-chloro-2-[[2-[(2-methoxyphenyl)carbamoyl]phenyl]carbamoyl]phenyl]furan-2-carboxamide inhibitor-172 has also been shown to reduce the viscosity of mucus, which makes it easier to clear from the airways.

Advantages and Limitations for Lab Experiments

One advantage of N-[4-chloro-2-[[2-[(2-methoxyphenyl)carbamoyl]phenyl]carbamoyl]phenyl]furan-2-carboxamide inhibitor-172 is its potency as a N-[4-chloro-2-[[2-[(2-methoxyphenyl)carbamoyl]phenyl]carbamoyl]phenyl]furan-2-carboxamide inhibitor. This makes it a useful tool for studying the function of N-[4-chloro-2-[[2-[(2-methoxyphenyl)carbamoyl]phenyl]carbamoyl]phenyl]furan-2-carboxamide in cells with mutant N-[4-chloro-2-[[2-[(2-methoxyphenyl)carbamoyl]phenyl]carbamoyl]phenyl]furan-2-carboxamide proteins. However, one limitation of N-[4-chloro-2-[[2-[(2-methoxyphenyl)carbamoyl]phenyl]carbamoyl]phenyl]furan-2-carboxamide inhibitor-172 is its selectivity. N-[4-chloro-2-[[2-[(2-methoxyphenyl)carbamoyl]phenyl]carbamoyl]phenyl]furan-2-carboxamide inhibitor-172 has been shown to inhibit other ion channels, which could lead to off-target effects.

Future Directions

There are several future directions for N-[4-chloro-2-[[2-[(2-methoxyphenyl)carbamoyl]phenyl]carbamoyl]phenyl]furan-2-carboxamide inhibitor-172 research. One area of interest is the development of more selective N-[4-chloro-2-[[2-[(2-methoxyphenyl)carbamoyl]phenyl]carbamoyl]phenyl]furan-2-carboxamide inhibitors. This could lead to fewer off-target effects and better therapeutic outcomes. Another area of interest is the development of N-[4-chloro-2-[[2-[(2-methoxyphenyl)carbamoyl]phenyl]carbamoyl]phenyl]furan-2-carboxamide modulators that can improve the function of mutant N-[4-chloro-2-[[2-[(2-methoxyphenyl)carbamoyl]phenyl]carbamoyl]phenyl]furan-2-carboxamide proteins without inhibiting N-[4-chloro-2-[[2-[(2-methoxyphenyl)carbamoyl]phenyl]carbamoyl]phenyl]furan-2-carboxamide activity. This could lead to more targeted therapies for cystic fibrosis and other N-[4-chloro-2-[[2-[(2-methoxyphenyl)carbamoyl]phenyl]carbamoyl]phenyl]furan-2-carboxamide-related diseases. Additionally, N-[4-chloro-2-[[2-[(2-methoxyphenyl)carbamoyl]phenyl]carbamoyl]phenyl]furan-2-carboxamide inhibitor-172 could be used as a tool for studying the function of N-[4-chloro-2-[[2-[(2-methoxyphenyl)carbamoyl]phenyl]carbamoyl]phenyl]furan-2-carboxamide in other diseases, such as chronic obstructive pulmonary disease and asthma.

Synthesis Methods

The synthesis of N-[4-chloro-2-[[2-[(2-methoxyphenyl)carbamoyl]phenyl]carbamoyl]phenyl]furan-2-carboxamide inhibitor-172 involves several steps. The starting material is 4-chloro-2-nitroaniline, which is reacted with 2-amino-5-methoxybenzoic acid to form 4-chloro-2-(2-amino-5-methoxybenzoylamino)aniline. This compound is then reacted with 2-(2-aminophenyl)benzamide to form N-[4-chloro-2-[[2-[(2-methoxyphenyl)carbamoyl]phenyl]carbamoyl]phenyl]furan-2-carboxamide. The final product is obtained after purification and characterization.

Scientific Research Applications

N-[4-chloro-2-[[2-[(2-methoxyphenyl)carbamoyl]phenyl]carbamoyl]phenyl]furan-2-carboxamide inhibitor-172 has been extensively studied for its potential use in treating cystic fibrosis. Cystic fibrosis is a genetic disorder that affects the respiratory, digestive, and reproductive systems. It is caused by mutations in the cystic fibrosis transmembrane conductance regulator (N-[4-chloro-2-[[2-[(2-methoxyphenyl)carbamoyl]phenyl]carbamoyl]phenyl]furan-2-carboxamide) gene, which encodes a protein that regulates the transport of chloride ions across cell membranes. N-[4-chloro-2-[[2-[(2-methoxyphenyl)carbamoyl]phenyl]carbamoyl]phenyl]furan-2-carboxamide inhibitor-172 is a potent inhibitor of N-[4-chloro-2-[[2-[(2-methoxyphenyl)carbamoyl]phenyl]carbamoyl]phenyl]furan-2-carboxamide, and has been shown to improve the function of N-[4-chloro-2-[[2-[(2-methoxyphenyl)carbamoyl]phenyl]carbamoyl]phenyl]furan-2-carboxamide in cells with mutant N-[4-chloro-2-[[2-[(2-methoxyphenyl)carbamoyl]phenyl]carbamoyl]phenyl]furan-2-carboxamide proteins.

properties

Molecular Formula

C26H20ClN3O5

Molecular Weight

489.9 g/mol

IUPAC Name

N-[4-chloro-2-[[2-[(2-methoxyphenyl)carbamoyl]phenyl]carbamoyl]phenyl]furan-2-carboxamide

InChI

InChI=1S/C26H20ClN3O5/c1-34-22-10-5-4-9-21(22)30-24(31)17-7-2-3-8-19(17)28-25(32)18-15-16(27)12-13-20(18)29-26(33)23-11-6-14-35-23/h2-15H,1H3,(H,28,32)(H,29,33)(H,30,31)

InChI Key

FPIQHUMBYFWHFH-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1NC(=O)C2=CC=CC=C2NC(=O)C3=C(C=CC(=C3)Cl)NC(=O)C4=CC=CO4

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CC=CC=C2NC(=O)C3=C(C=CC(=C3)Cl)NC(=O)C4=CC=CO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.